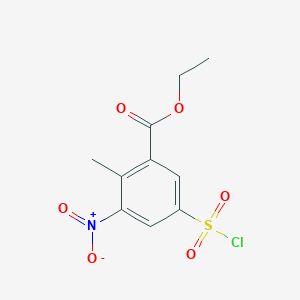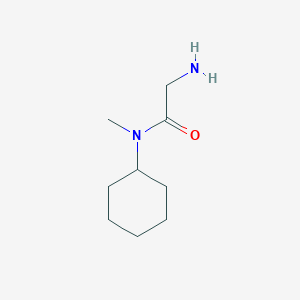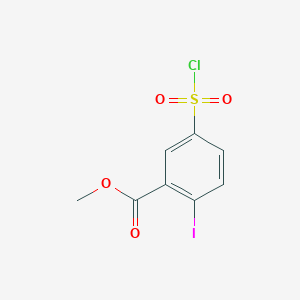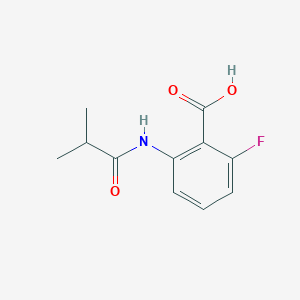
2-(Cyclopentyloxy)-4-propoxybenzoic acid
Übersicht
Beschreibung
The compound “2-(Cyclopentyloxy)acetic acid” is related to your query . It has a molecular weight of 144.17 and is stored at room temperature .
Synthesis Analysis
While specific synthesis information for “2-(Cyclopentyloxy)-4-propoxybenzoic acid” is not available, related compounds such as “2-(cyclopentyloxy)acetic acid” are used in studies to examine the butylation efficiency of free carboxylic acids .Molecular Structure Analysis
The InChI code for “2-(Cyclopentyloxy)acetic acid” is1S/C7H12O3/c8-7(9)5-10-6-3-1-2-4-6/h6H,1-5H2,(H,8,9) . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical properties of “2-(Cyclopentyloxy)acetic acid” include a storage temperature at room temperature and a physical form of liquid . The chemical composition results of a related compound, “Cyclopentylacetic acid”, contained 0.71% citric acid with pH 4.68 whereas crude protein, ether extract, crude fiber, and gross energy were 6.11%, 2.39%,18.26%, and 3588.10kcal/kg, respectively .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Development
Hydrolysis and Metabolic Pathways : Research indicates that compounds similar to 2-(Cyclopentyloxy)-4-propoxybenzoic acid, like parabens (esters of 4-hydroxybenzoic acid), undergo hydrolysis by carboxylesterases to produce 4-hydroxybenzoic acid, an important intermediate in the synthesis of various value-added bioproducts. Such reactions are fundamental in evaluating drug disposition and potential localized toxicity, highlighting the role of skin carboxylesterases in the hydrolysis process and the use of minipigs as a model for human dermal metabolism studies (Jewell et al., 2007).
Biosynthesis of Value-added Compounds : The versatility of 4-hydroxybenzoic acid as an intermediate is showcased through its use in the biosynthesis of industrially pertinent compounds such as resveratrol, muconic acid, and vanillyl alcohol. Synthetic biology and metabolic engineering approaches aim to increase the production of these high-value bioproducts, suggesting potential applications for related compounds in biotechnological fields (Wang et al., 2018).
Photocatalysis and Organic Synthesis : Studies demonstrate the use of specific benzoic acid derivatives in light-driven [2+2] cycloaddition reactions facilitated by quantum dots, highlighting their utility in the synthesis of tetrasubstituted cyclobutanes, which are crucial in drug development. This method offers significant control over diastereoselectivity and regioselectivity in synthesizing bioactive molecules (Jiang et al., 2019).
Environmental Impact and Treatment
- Degradation and Water Treatment : The anodic oxidation of dihydroxybenzoic acid derivatives for wastewater treatment presents an alternative to traditional chlorination methods, which produce harmful byproducts. Electrochemical oxidation offers a promising avenue for degrading contaminants like 2-(Cyclopentyloxy)-4-propoxybenzoic acid and its analogs in water, highlighting the importance of developing sustainable and efficient wastewater treatment technologies (de Lima Leite et al., 2003).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyclopentyloxy-4-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-9-18-12-7-8-13(15(16)17)14(10-12)19-11-5-3-4-6-11/h7-8,10-11H,2-6,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBRKEXUZLREMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)O)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentyloxy)-4-propoxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B1517930.png)
![3-Benzyl-3,9-diazabicyclo[3.3.2]decane](/img/structure/B1517935.png)
![2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1517936.png)

![2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid](/img/structure/B1517939.png)
![3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1517940.png)



![2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1517947.png)


